molecular formula C8H6F2O B3381503 2-(2,6-Difluorophenyl)oxirane CAS No. 244307-15-1

2-(2,6-Difluorophenyl)oxirane

Cat. No.: B3381503
CAS No.: 244307-15-1
M. Wt: 156.13 g/mol
InChI Key: HKEQMAWILPCWGK-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)oxirane is an organic compound with the molecular formula C8H6F2O. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2,6-difluorostyrene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. This method ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluorophenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)oxirane involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity underlies its ability to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)oxirane
  • 2-(2,5-Difluorophenyl)oxirane
  • 2-(2,4-Difluorophenyl)oxirane

Uniqueness

2-(2,6-Difluorophenyl)oxirane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its chemical reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2,6-difluorophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEQMAWILPCWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244307-15-1
Record name 2-(2,6-difluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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